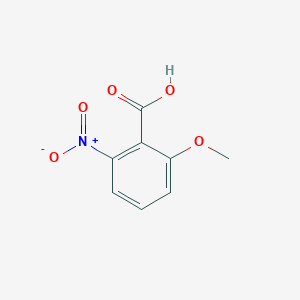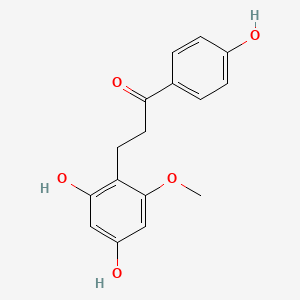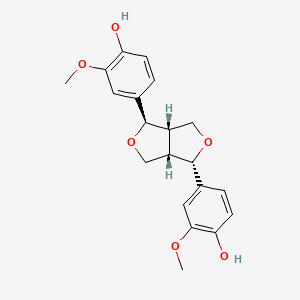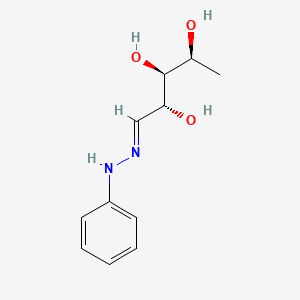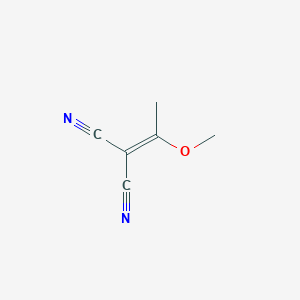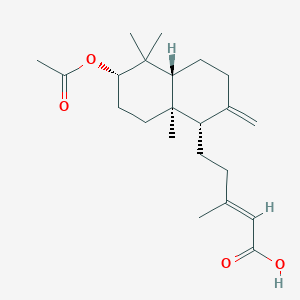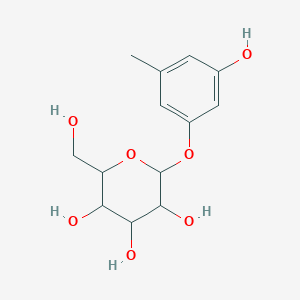
Sakakin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sakakin is a natural product found in Molineria capitulata, Helichrysum arenarium, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Properties and Composition
- Sakakin, a glycoside found in the young leaves of Cleyera ochnaceae D.C. (Sakaki), has been identified as a phenolic substance comprising orcinol and d-glucose. Its structure is characterized as 3-hydroxy-5-β-d-glucopyranosidoxy-toluene. This discovery emerged from chemotaxonomical studies of the Camellia family (Yamada, Tanaka, Aoki, & Namiki, 1968).
Archaeological and Geophysical Research
- This compound has been indirectly associated with archaeological studies, such as the use of geophysical research methods like electrical resistivity imaging in the investigation of burial mounds from the Saka period in Kazakhstan. This demonstrates the interdisciplinary applications of such substances in historical and cultural research (Gontar, Mirkhashimov, Pavlov, & Tolegenov, 2018).
Biomedical and Health Research
- Although not directly linked to this compound, studies on similar compounds like Serum Amyloid A (SAA) offer insights into how certain biochemical substances can influence bodily processes. For instance, SAA's role in lipolysis, influencing factors like perilipin and hormone-sensitive lipase, offers a perspective on the potential impact of biochemical substances like this compound in medical research (Liu et al., 2011).
Environmental and Energy Research
- The use of the Savonius turbine, a conceptually similar term to this compound, in hydrokinetic energy generation demonstrates the relevance of such studies in renewable energy research. This involves analyzing the turbine's performance under different environmental conditions and optimizing its design for better efficiency (Sarma, Biswas, & Misra, 2014).
Food Science and Microbiology
- Research on Sakacin K, a bacteriocin produced by Lactobacillus sake, highlights its potential in food preservation, particularly in sausage fermentation. The study of sakacin K's production under different temperature and pH conditions offers valuable insights for food science and microbiology (Leroy & De Vuyst, 1999).
Conservation and Cultural Heritage
- Investigations on the geotechnical problems and failure mechanisms of stone structures, like those in Sakakini Palace, provide valuable insights into the preservation of architectural heritage. This includes the study of stone deterioration, mechanical properties, and the application of advanced techniques like laser-induced breakdown spectroscopy and micro XRD analyses (Hemeda, 2013).
Propriétés
Formule moléculaire |
C13H18O7 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 |
Clé InChI |
YTXIGTCAQNODGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canonique |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


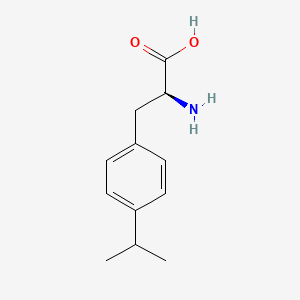
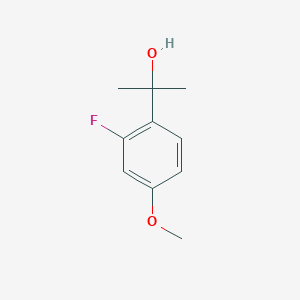
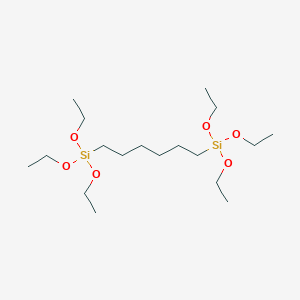
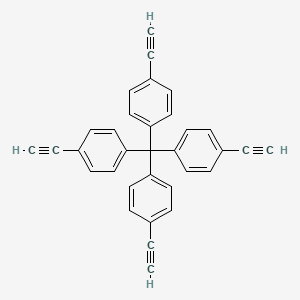

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
